BW-A 78U

Vue d'ensemble

Description

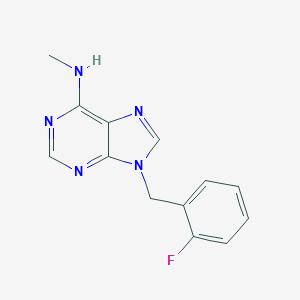

BW-A78U est un composé connu pour ses effets inhibiteurs sur la phosphodiestérase 4 (PDE4). Sa formule moléculaire est C13H12FN5 et sa masse moléculaire est de 257,27 g/mol . Ce composé est principalement utilisé dans la recherche scientifique en raison de ses applications thérapeutiques potentielles, notamment dans le domaine des traitements anti-inflammatoires et anticonvulsivants .

Applications De Recherche Scientifique

BW-A78U has a wide range of scientific research applications:

Biology: The compound is used to study the modulation of inflammatory responses in biological systems.

Medicine: BW-A78U is investigated for its potential therapeutic applications in treating inflammatory diseases and epilepsy.

Industry: The compound is used in the development of new pharmaceuticals targeting PDE4-related pathways.

Mécanisme D'action

Target of Action

The primary target of BW-A 78U is PDE4 (Phosphodiesterase 4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

This compound acts as a PDE4 inhibitor . By inhibiting PDE4, it prevents the breakdown of cAMP, thereby increasing the levels of cAMP within the cell. This can lead to a variety of effects, depending on the specific cell type and the signaling pathways that are activated.

Biochemical Pathways

The increase in cAMP levels caused by this compound can affect multiple biochemical pathways. For instance, cAMP is known to activate protein kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior .

Result of Action

The cellular and molecular effects of this compound’s action depend on the specific context in which it is used. For example, by increasing cAMP levels, it could potentially influence processes such as cell proliferation, inflammation, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the specific characteristics of the target cells .

Analyse Biochimique

Biochemical Properties

BW-A 78U is known to inhibit PDE4, a type of phosphodiesterase enzyme . Phosphodiesterases play a crucial role in biochemical reactions as they are involved in the breakdown of phosphodiester bonds, which are common in many biological molecules like DNA and RNA. By inhibiting PDE4, this compound can potentially influence various biochemical pathways and interactions with other biomolecules.

Cellular Effects

In the cellular context, the effects of this compound are primarily related to its role as a PDE4 inhibitor . PDE4 is involved in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PDE4, this compound can potentially influence these processes, although the specific effects can vary depending on the cell type and the cellular context.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with PDE4 . As a PDE4 inhibitor, this compound can prevent this enzyme from breaking down cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many cellular signaling pathways. This can lead to an increase in cAMP levels, which can in turn affect various cellular processes, including gene expression and cellular metabolism.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction

La synthèse de BW-A78U implique la réaction de dérivés de la 9-benzyladénine. La voie de synthèse spécifique et les conditions de réaction sont propriétaires et ne sont pas largement publiées.

Méthodes de Production Industrielle

Les méthodes de production industrielle de BW-A78U ne sont pas largement documentées dans le domaine public. Généralement, ces composés sont produits dans des environnements de laboratoire contrôlés en suivant des protocoles stricts pour garantir la pureté et la cohérence. Le composé est ensuite soumis à diverses mesures de contrôle de la qualité, notamment la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de Réactions

BW-A78U subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il ne participe pas de manière significative aux réactions d'oxydation ou de réduction dans des conditions de laboratoire standard .

Réactifs et Conditions Communs

Les réactifs courants utilisés dans les réactions impliquant BW-A78U comprennent le diméthylsulfoxyde (DMSO) et l'éthanol. Le composé est soluble dans le DMSO à une concentration de 45 mg/mL et dans l'éthanol à 26 mg/mL . Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées pour faciliter les processus de substitution.

Principaux Produits Formés

Les principaux produits formés à partir des réactions impliquant BW-A78U sont généralement des dérivés avec des groupes fonctionnels modifiés. Ces dérivés sont souvent étudiés pour leurs activités biologiques améliorées ou modifiées .

Applications de Recherche Scientifique

BW-A78U a un large éventail d'applications de recherche scientifique :

Biologie : Le composé est utilisé pour étudier la modulation des réponses inflammatoires dans les systèmes biologiques.

Médecine : BW-A78U est étudié pour ses applications thérapeutiques potentielles dans le traitement des maladies inflammatoires et de l'épilepsie.

Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant les voies liées à la PDE4.

Mécanisme d'Action

BW-A78U exerce ses effets en inhibant l'activité de la phosphodiestérase 4 (PDE4), une enzyme responsable de la dégradation de l'adénosine monophosphate cyclique (AMPc) dans les cellules . En inhibant la PDE4, BW-A78U augmente les niveaux d'AMPc, ce qui conduit à la modulation de divers processus cellulaires, notamment l'inflammation et la signalisation neuronale . Les effets anticonvulsivants du composé sont censés être liés à son action sur le système neuromodulateur adénosinergique .

Comparaison Avec Des Composés Similaires

Composés Similaires

Rolipram : Un autre inhibiteur de la PDE4 avec des propriétés anti-inflammatoires similaires.

Apremilast : Un inhibiteur de la PDE4 utilisé dans le traitement du psoriasis et de l'arthrite psoriasique.

Cilomilast : Un inhibiteur de la PDE4 étudié pour son potentiel dans le traitement de la maladie pulmonaire obstructive chronique (MPOC).

Unicité

BW-A78U est unique dans son profil inhibiteur spécifique et son absence d'inhibition significative de la libération de TNF-α induite par le lipopolysaccharide (LPS) . Cela en fait un outil précieux dans la recherche axée sur l'inhibition sélective de la PDE4 sans affecter d'autres voies inflammatoires.

Propriétés

IUPAC Name |

9-[(2-fluorophenyl)methyl]-N-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5/c1-15-12-11-13(17-7-16-12)19(8-18-11)6-9-4-2-3-5-10(9)14/h2-5,7-8H,6H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZABAGHILOTTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

101190-60-7 (hydrochloride) | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50143759 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101155-02-6 | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101155026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BW-A 78U | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX8S5Q0N0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine in anticonvulsant research?

A1: 9-(2-Fluorobenzyl)-6-(methylamino)-9H-purine, often referred to as BW A78U, has been instrumental in anticonvulsant research due to its potent activity against seizures. While its exact mechanism of action remains unclear, studies suggest that it does not exert its effects through benzodiazepine receptors or by influencing adenosine neurotransmission. []

Q2: Have structural modifications been explored to enhance the anticonvulsant properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A2: Yes, numerous studies have investigated the structure-activity relationship (SAR) of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. Researchers have synthesized and evaluated various analogues by substituting the imidazole ring, introducing a 3-deaza modification, and exploring other structural variations. [, , , ]

Q3: What is the impact of replacing the imidazole ring in 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A3: Replacing the imidazole ring with pyrrolo[2,3-d]-, pyrazolo[3,4-d]-, or triazolo[4,5-d]pyrimidine counterparts resulted in reduced anticonvulsant activity against maximal electroshock-induced seizures (MES) in rats. Interestingly, these differences were not solely attributable to variations in pKa or lipophilicity. Instead, computational analysis revealed distinct electrostatic isopotential maps for each heterocycle, suggesting their potential influence on anticonvulsant activity. []

Q4: Has the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride been determined?

A6: Yes, the crystal structure of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine hydrochloride has been elucidated. [] This structural information can be valuable for understanding the molecule's interactions with potential targets and guiding further drug design efforts.

Q5: Are there any conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine?

A7: Researchers have synthesized conformationally constrained analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [, ] These analogues could provide insights into the bioactive conformation of the parent compound and potentially lead to derivatives with improved pharmacological properties.

Q6: Beyond its anticonvulsant activity, does 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine exhibit other pharmacological effects?

A8: Studies have explored the anxiolytic and sedative properties of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. [] These investigations suggest that the compound might have a broader pharmacological profile beyond its anticonvulsant effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)](/img/structure/B12042.png)

![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

![3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylazetidine](/img/structure/B12050.png)

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)

![5-Methyl-5H-imidazo[4,5-c]pyridine](/img/structure/B12070.png)